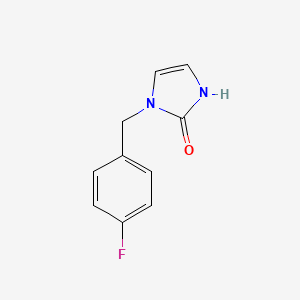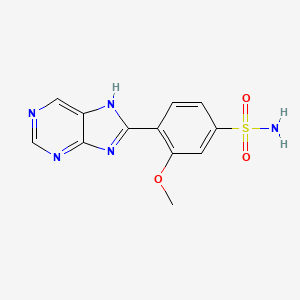
N-(1-Methoxyprop-2-en-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methoxyallyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a methoxyallyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methoxyallyl)acetamide can be achieved through several methods. One common approach involves the reaction of acetamide with methoxyallyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The product is then purified through recrystallization or distillation.
Industrial Production Methods
On an industrial scale, the production of N-(1-Methoxyallyl)acetamide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, employing large reactors and automated systems for monitoring and control.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Methoxyallyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert N-(1-Methoxyallyl)acetamide into its reduced forms, such as amines.
Substitution: The methoxyallyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1-Methoxyallyl)acetamide oxides, while reduction can produce amines. Substitution reactions result in various substituted derivatives of N-(1-Methoxyallyl)acetamide.
Aplicaciones Científicas De Investigación
N-(1-Methoxyallyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: N-(1-Methoxyallyl)acetamide derivatives may have potential therapeutic applications, including as intermediates in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(1-Methoxyallyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyallyl group may play a role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-Methoxy-N-methylacetamide: This compound shares structural similarities with N-(1-Methoxyallyl)acetamide but differs in the substitution pattern on the nitrogen atom.
N-Methoxy-N-methylbenzamide: Another related compound, differing by the presence of a benzene ring instead of an allyl group.
N,O-Dimethylhydroxylamine hydrochloride: Similar in having methoxy and amide functionalities but with different overall structure and properties.
Uniqueness
N-(1-Methoxyallyl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the methoxyallyl group allows for unique interactions and reactions that are not observed in other similar compounds.
Propiedades
Número CAS |
77413-86-6 |
|---|---|
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
N-(1-methoxyprop-2-enyl)acetamide |
InChI |
InChI=1S/C6H11NO2/c1-4-6(9-3)7-5(2)8/h4,6H,1H2,2-3H3,(H,7,8) |
Clave InChI |
BFKBUKRWIIYBLH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(C=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one hydrochloride](/img/structure/B12935885.png)
![6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12935891.png)
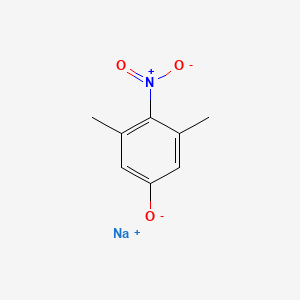
![Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B12935913.png)
![Acetamide, N-[4-(9-acridinylamino)phenyl]-2-amino-](/img/structure/B12935916.png)
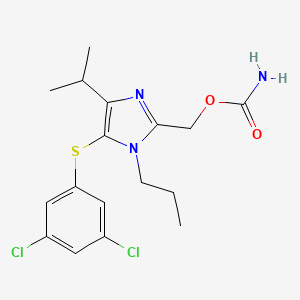
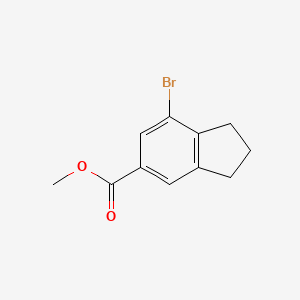

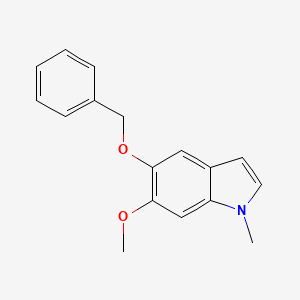
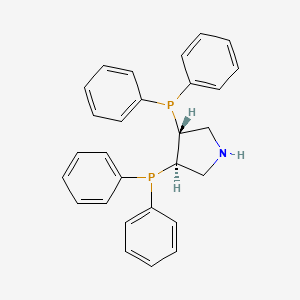

![Tert-butyl octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B12935965.png)
